molecular formula C16H22N2O4 B14004596 Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate CAS No. 63463-11-6

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate

Cat. No.: B14004596
CAS No.: 63463-11-6
M. Wt: 306.36 g/mol
InChI Key: YXSBPTZJCUADTH-UHFFFAOYSA-N
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Description

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an anilino moiety, further linked to a propanedioate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate typically involves the reaction of diethyl malonate with 3-(dimethylamino)aniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(dimethylamino)methylene]malonate
  • Diethyl 2-[(2,4-dichlorophenoxy)anilino]methylidene]malonate

Uniqueness

Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specialized applications .

Properties

CAS No.

63463-11-6

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate

InChI

InChI=1S/C16H22N2O4/c1-5-21-15(19)14(16(20)22-6-2)11-17-12-8-7-9-13(10-12)18(3)4/h7-11,17H,5-6H2,1-4H3

InChI Key

YXSBPTZJCUADTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)N(C)C)C(=O)OCC

Origin of Product

United States

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